molecular formula C19H27FN2O B5970914 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one

Número de catálogo B5970914
Peso molecular: 318.4 g/mol
Clave InChI: PNGCAVXUDBDOFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one, also known as AG-041R or Ro 64-1056, is a chemical compound that belongs to the spirocyclic piperidine class of drugs. It was first synthesized in 1995 by Hoffmann-La Roche, a Swiss multinational pharmaceutical company. AG-041R has been studied extensively for its potential use as a therapeutic agent for various neurological disorders.

Mecanismo De Acción

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one acts as a partial agonist at the dopamine D3 receptor and a full agonist at the serotonin 5-HT1A receptor. It also has moderate affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor. The exact mechanism of action of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is thought to modulate the activity of these receptors in a way that can improve cognitive function and reduce symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has been shown to increase dopamine and serotonin release in the brain, which can improve cognitive function and reduce symptoms of certain neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its high affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, its moderate affinity for other receptors can make it difficult to isolate the effects of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one on specific receptors. Additionally, its complex synthesis method and high cost can make it difficult to obtain in large quantities for research purposes.

Direcciones Futuras

There are several potential future directions for research on 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor and the serotonin 5-HT1A receptor in neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one and its potential for use in other neurological disorders.

Métodos De Síntesis

The synthesis of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 4-fluorobenzylamine and isobutyraldehyde to form the intermediate 4-fluorobenzyl-2-methyl-2-propyl-1,3-dioxolane. This intermediate is then reacted with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form the final product, 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one.

Aplicaciones Científicas De Investigación

7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, both of which are implicated in the pathophysiology of these disorders.

Propiedades

IUPAC Name

7-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c1-15(2)12-21-11-9-19(14-21)8-3-10-22(18(19)23)13-16-4-6-17(20)7-5-16/h4-7,15H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGCAVXUDBDOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.